molecular formula C17H26N2O5 B3291873 tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 874163-00-5

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No.: B3291873
CAS No.: 874163-00-5
M. Wt: 338.4 g/mol
InChI Key: XAMZYBYGYKDTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a synthetic compound featuring a tert-butyl group and a benzyloxycarbonyl-protected amino group. This molecule stands out for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves several steps:

  • Formation of the Hydroxyethyl Group: : Starting from a precursor like ethylene oxide, the hydroxyethyl group is introduced via nucleophilic substitution.

  • Introduction of the Amino Group: : Using methods such as reductive amination or nucleophilic substitution.

  • Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl group via standard protection protocols.

  • Attachment of the Tert-Butyl Carbamate: : This final step involves reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and lower costs, involving:

  • Continuous flow reactions for safer handling of reactive intermediates.

  • Use of green chemistry principles to minimize waste and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

  • Reduction: : The benzyloxycarbonyl group can be removed using catalytic hydrogenation.

  • Substitution: : The hydroxyethyl group can undergo nucleophilic substitutions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromic acid.

  • Reduction: : Palladium on carbon with hydrogen.

  • Substitution: : Alkyl halides and bases like sodium hydride.

Major Products

  • Oxidation: : Produces a carbonyl-containing derivative.

  • Reduction: : Yields the free amine.

  • Substitution: : Various substituted derivatives based on the nucleophiles used.

Scientific Research Applications

This compound finds extensive applications across multiple fields:

  • Chemistry: : Utilized as a building block in organic synthesis for creating complex molecules.

  • Biology: : Employed in studies involving enzyme inhibitors and receptor modulators.

  • Medicine: : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can protect active agents until they reach the target site.

  • Industry: : Used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-protected Aminoethyl Compounds: : Differ mainly in the protecting group used.

  • Hydroxyethyl Carbamates: : Variation in the substituents attached to the carbamate.

  • Benzyloxycarbonyl-protected Amines: : Share similar protecting groups but differ in the core structure.

Highlighting Uniqueness

  • The combination of tert-butyl carbamate with a benzyloxycarbonyl-protected amino group and a hydroxyethyl moiety makes this compound particularly versatile in synthetic and medicinal applications.

  • Unique reactivity profile due to the presence of both protected and reactive functional groups.

This compound's uniqueness lies in its well-balanced protective groups and reactivity, making it an invaluable tool for researchers.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZYBYGYKDTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.